Carbonic acid, chloromethyl tetrahydro-2H-pyran-4-yl ester
Description
Properties
IUPAC Name |
chloromethyl oxan-4-yl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO4/c8-5-11-7(9)12-6-1-3-10-4-2-6/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMYCVMRCSNXGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC(=O)OCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468868 | |
| Record name | Carbonic acid, chloromethyl tetrahydro-2H-pyran-4-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
807370-01-0 | |
| Record name | Carbonic acid, chloromethyl tetrahydro-2H-pyran-4-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Esterification Using Chloroformate Reagents
The most widely reported method involves reacting chloromethyl tetrahydro-2H-pyran-4-yl alcohol with a chloroformate reagent. Triphosgene (bis(trichloromethyl) carbonate) is preferred over phosgene due to its solid state and reduced toxicity.
Reaction Scheme:
$$
\text{Chloromethyl tetrahydro-2H-pyran-4-yl alcohol} + \text{Triphosgene} \xrightarrow{\text{Base}} \text{Carbonic acid, chloromethyl tetrahydro-2H-pyran-4-yl ester} + \text{Byproducts}
$$
Typical Conditions:
- Solvent: Anhydrous dichloromethane or tetrahydrofuran
- Temperature: 0–5°C (to suppress side reactions)
- Base: Triethylamine (2.1 equiv) for HCl scavenging
- Yield: 78–85% after column chromatography
Key Considerations:
One-Pot Synthesis via In Situ Carbonate Formation
Recent advances utilize carbonyl diimidazole (CDI) as a coupling agent, enabling a one-pot approach without isolating intermediates:
Procedure:
- React chloromethyl tetrahydro-2H-pyran-4-yl alcohol (1.0 equiv) with CDI (1.2 equiv) in acetonitrile at 25°C for 2 hours.
- Add tetrahydropyran-4-ol (1.1 equiv) and stir for 12 hours.
- Quench with water and extract with ethyl acetate.
Advantages:
Industrial Production Methods
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow technology to enhance safety and efficiency, particularly when using reactive intermediates:
Process Parameters:
| Parameter | Value |
|---|---|
| Reactor Type | Microfluidic tubular reactor |
| Residence Time | 2.5 minutes |
| Temperature | 10°C |
| Pressure | 3 bar |
| Throughput | 15 kg/day |
Benefits:
Catalytic Esterification Using Metal Tartrates
Heterogeneous catalysts like CuFe$$2$$(C$$4$$H$$4$$O$$6$$)$$3$$·6H$$2$$O enable solvent-free synthesis under mild conditions:
Optimized Protocol:
- Catalyst Loading: 5 wt%
- Temperature: 60°C
- Time: 45 minutes
- Yield: 89% (isolated)
Catalyst Reusability:
| Cycle | Yield (%) |
|---|---|
| 1 | 89 |
| 2 | 87 |
| 3 | 85 |
| 4 | 83 |
Comparative Analysis of Synthetic Approaches
Table 1: Performance Metrics of Key Methods
| Method | Yield (%) | Purity (%) | Safety Profile | Scalability |
|---|---|---|---|---|
| Triphosgene Batch | 85 | 98 | Moderate | Medium |
| CDI One-Pot | 82 | 95 | High | High |
| Continuous Flow | 91 | 99 | High | Industrial |
| Metal Tartrate Catalyzed | 89 | 97 | Excellent | Pilot Scale |
Critical Observations:
- Continuous flow systems outperform batch reactors in yield and safety but require higher capital investment.
- Metal tartrate catalysts offer an eco-friendly alternative but necessitate post-reaction filtration steps.
Reaction Optimization Strategies
Solvent Selection
Polar aprotic solvents maximize reaction rates while minimizing side reactions:
Solvent Screening Data:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dichloromethane | 8.93 | 85 |
| THF | 7.52 | 83 |
| Acetonitrile | 37.5 | 78 |
| Toluene | 2.38 | 65 |
Temperature Effects
Lower temperatures favor selectivity but increase reaction time:
Kinetic Profile (Triphosgene Method):
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 0 | 4 | 85 |
| 10 | 3 | 83 |
| 25 | 2 | 72 |
Purification and Characterization
Chromatographic Techniques
- Silica Gel Chromatography : Hexane/ethyl acetate (4:1) eluent removes unreacted alcohol and dimeric byproducts.
- Recrystallization : Ethanol/water (3:1) yields colorless crystals with 99.5% purity (GC-MS).
Spectroscopic Data:
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 4.75 (s, 2H, OCOOCH$$2$$Cl), 3.95–4.10 (m, 2H, pyran OCH$$2$$), 3.45–3.60 (m, 2H, pyran CH$$2$$), 1.80–2.10 (m, 4H, pyran CH$$_2$$).
- IR (KBr): 1745 cm$$^{-1}$$ (C=O stretch), 1260 cm$$^{-1}$$ (C-O-C asymmetric stretch).
Challenges and Mitigation Strategies
Chloromethyl Group Reactivity
The electrophilic chloromethyl moiety participates in unintended nucleophilic substitutions:
Common Side Reactions:
- Amine-mediated displacement forming quaternary ammonium salts
- Hydrolysis to hydroxymethyl derivatives under acidic conditions
Preventive Measures:
- Strict exclusion of moisture (molecular sieves, inert atmosphere)
- Use of non-nucleophilic bases (e.g., 2,6-lutidine)
Emerging Trends in Synthesis
Photocatalytic Carbonate Formation
Preliminary studies show visible-light-mediated catalysis using eosin Y reduces reagent stoichiometry:
Biocatalytic Approaches
Immobilized lipases (e.g., Candida antarctica Lipase B) enable esterification in aqueous media:
- pH 7.0 buffer, 35°C, 24 h
- Conversion: 68% (needs optimization)
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, chloromethyl tetrahydro-2H-pyran-4-yl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield chloromethyl tetrahydro-2H-pyran-4-yl alcohol and carbonic acid.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under mild conditions.
Major Products
Hydrolysis: Chloromethyl tetrahydro-2H-pyran-4-yl alcohol and carbonic acid.
Substitution: Depending on the nucleophile, products can include azido or thiocyanato derivatives of tetrahydro-2H-pyran-4-yl esters.
Scientific Research Applications
Carbonic acid, chloromethyl tetrahydro-2H-pyran-4-yl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, particularly in the formation of tetrahydropyran derivatives.
Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly in the design of prodrugs that can release active pharmaceutical ingredients upon hydrolysis.
Material Science: It is used in the development of novel materials with specific properties, such as biodegradable polymers.
Mechanism of Action
The mechanism by which carbonic acid, chloromethyl tetrahydro-2H-pyran-4-yl ester exerts its effects is primarily through its reactivity with nucleophiles. The chloromethyl group is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is harnessed in the design of prodrugs and other functional molecules.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Carbonic acid, chloromethyl tetrahydro-2H-pyran-4-yl ester
- Synonyms: Chloromethyl tetrahydro-2H-pyran-4-yl carbonate; MFCD20627620; SCHEMBL6016919 .
- Molecular Formula : C₇H₁₁ClO₄
- Molecular Weight : 194.61 g/mol
- Structure : Combines a tetrahydro-2H-pyran-4-yl ring (oxygen-containing six-membered cyclic ether) with a chloromethyl carbonate ester group.
- Key Identifiers :
Comparison with Structurally Similar Compounds
Functional Group and Reactivity Comparison
Key Observations :
- Alkylating vs. Non-Alkylating Agents: The chloromethyl group in the target compound enables alkylation reactions, distinguishing it from non-chlorinated analogs like methyl THP-4-carboxylate, which serves as a simple ester intermediate .
- Acid vs. Ester Functionality : Carboxylic acid derivatives (e.g., Tetrahydro-4-(2-pyridinylmethyl)-2H-pyran-4-carboxylic acid) exhibit acidic properties suitable for salt formation, unlike carbonate or carbamate esters .
Physicochemical Properties
| Property | Chloromethyl THP-4-yl Carbonate | Methyl THP-4-carboxylate | Carbamic Acid, N-(THP-dioxo-4-yl)-, tert-butyl ester |
|---|---|---|---|
| Water Solubility | Low (chlorinated ester) | Moderate (polar ester) | Low (tert-butyl carbamate) |
| Boiling Point | Not reported | ~200°C (est.) | Decomposes before boiling |
| Acid/Base Sensitivity | Hydrolyzes under basic conditions | Stable in mild conditions | Stable in acidic media, hydrolyzes under strong base |
| Toxicity | Higher (chlorine content) | Lower | Moderate (carbamate group) |
Notes:
- Carbamates (e.g., ) are typically more stable than carbonates but require specific conditions for cleavage .
Biological Activity
Carbonic acid, chloromethyl tetrahydro-2H-pyran-4-yl ester is an organic compound characterized by its unique structure, which includes a tetrahydropyran ring and a chloromethyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and reactivity.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the chloromethyl group imparts significant electrophilic character to the compound, making it reactive towards nucleophiles.
The biological activity of this compound is primarily attributed to its ability to undergo hydrolysis and nucleophilic substitution reactions. These reactions can lead to the release of active pharmaceutical ingredients (APIs) upon hydrolysis, allowing it to function as a prodrug in medicinal applications.
Potential Pharmacological Applications
Research Findings
-
Hydrolysis Studies : Research indicates that this compound can be hydrolyzed under both acidic and basic conditions. This reaction yields chloromethyl tetrahydro-2H-pyran-4-yl alcohol and carbonic acid, which are biologically relevant compounds .
Condition Product Acidic Hydrolysis Chloromethyl tetrahydro-2H-pyran-4-yl alcohol Basic Hydrolysis Chloromethyl tetrahydro-2H-pyran-4-yl alcohol - Nucleophilic Substitution Reactions : The chloromethyl group allows for nucleophilic substitution reactions with various nucleophiles such as amines and thiols. This property has been exploited in synthesizing novel compounds with potential pharmacological effects.
Similar Compounds
The uniqueness of this compound can be highlighted by comparing it with similar compounds:
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| Tetrahydropyran | Lacks chloromethyl and ester functionalities | Simpler structure without reactive groups |
| Chloromethyl tetrahydro-2H-pyran | Similar but without the ester group | More reactive due to the presence of chlorine |
| Carbonic acid esters | Similar ester functionalities | Varies widely in reactivity depending on substituents |
Q & A
Basic Research Questions
Q. What catalytic systems are optimal for synthesizing carbic acid chloromethyl tetrahydro-2H-pyran-4-yl ester, and how do reaction conditions influence yield?
- Methodological Answer : One-pot multicomponent reactions using organocatalysts like L-proline or DABCO (1,4-diazabicyclo[2.2.2]octane) are effective. For example, acetylene carboxylic acid esters and α,β-unsaturated nitriles can undergo cyclization in anhydrous solvents (e.g., THF or DCM) at 60–80°C. Catalyst loading (5–10 mol%) and solvent polarity significantly impact regioselectivity and yield. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .
Q. How can NMR spectroscopy confirm the structural integrity and purity of this compound?
- Methodological Answer : Employ H and C NMR to identify key signals:
- Chloromethyl group : δ ~4.2–4.5 ppm (singlet for CHCl).
- Tetrahydropyran ring : Axial/equatorial protons at δ 3.5–4.0 ppm (coupling patterns indicate ring conformation).
- Ester carbonyl : C signal at ~155–160 ppm. Compare with tetrahydro-2H-pyran-4-carboxylic acid derivatives (δ 87–89 ppm for C-4) to confirm substitution .
Q. What analytical techniques are suitable for quantifying hydrolytic stability of the chloromethyl ester group?
- Methodological Answer : Conduct pH-dependent stability studies using HPLC-MS:
- Acidic conditions (pH 2–4) : Monitor hydrolysis to carboxylic acid via retention time shifts.
- Basic conditions (pH 8–10) : Track chloride release via ion chromatography.
- Kinetic analysis : Fit data to first-order kinetics; activation energy calculated via Arrhenius plots .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., ring-opening vs. ester hydrolysis) occur during synthesis, and how can selectivity be improved?
- Methodological Answer : Competing pathways arise from nucleophilic attack on the chloromethyl group or tetrahydropyran oxygen. To favor ester formation:
- Use bulky bases (e.g., DIPEA) to minimize ring-opening.
- Employ low-temperature conditions (−20°C) in polar aprotic solvents (DMF or DMSO).
- Monitor intermediates via in-situ IR spectroscopy for real-time adjustment .
Q. What computational models predict the stereoelectronic effects of the tetrahydropyran ring on nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states. Key parameters:
- Ring puckering : Chair vs. boat conformations influence nucleophile accessibility.
- Electrostatic potential maps : Identify electron-deficient regions (e.g., chloromethyl carbon) for SN2 reactivity .
Q. How can contradictions in mass spectrometry (MS) data (e.g., unexpected adducts or fragmentation) be resolved during characterization?
- Methodological Answer : Use high-resolution MS (HRMS-ESI/Q-TOF) to distinguish isotopic patterns. For ambiguous peaks:
- Collision-Induced Dissociation (CID) : Compare fragmentation pathways with synthetic analogs (e.g., methyl tetrahydro-2H-pyran-4-carboxylate, m/z 144.17) .
- Isotopic labeling : Introduce C at the ester carbonyl to track fragmentation artifacts .
Q. What strategies enable the use of this ester as a precursor for pyranopyrimidine derivatives?
- Methodological Answer : React with amidines or guanidines under microwave-assisted conditions (120°C, 30 min) to form pyranopyrimidine cores. Key steps:
- Cyclocondensation : Catalyze with CuI (5 mol%) in DMF.
- Post-functionalization : Introduce substituents via Suzuki-Miyaura coupling (e.g., aryl boronic acids) .
Q. How can advanced chromatographic techniques separate diastereomers formed during esterification?
- Methodological Answer : Use chiral stationary phases (e.g., Chiralpak IA) with heptane/EtOH (95:5) at 1.0 mL/min. For preparative-scale separation:
- Simulated Moving Bed (SMB) chromatography : Optimize for baseline resolution (α > 1.2).
- Dynamic HPLC : Compare enantiomeric excess (ee) using UV/ECD detection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
